

structure-activity relationship (SAR) of related thiazoles

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Compound of Interest

Compound Name: *2,4-Dibromothiazole-5-methanol*

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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Thiazole Derivatives

As a cornerstone in medicinal chemistry, the five-membered thiazole ring, a heterocycle containing sulfur and nitrogen, represents a "privileged scaffold." Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets.^{[1][2]} This has led to the development of numerous clinically approved drugs with antibacterial, anticancer, and anti-inflammatory properties.^{[2][3][4]}

This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiazole derivatives across these three critical therapeutic areas. We will dissect how specific structural modifications influence biological activity, supported by quantitative data and detailed experimental protocols, to offer a comprehensive resource for researchers in drug discovery and development.

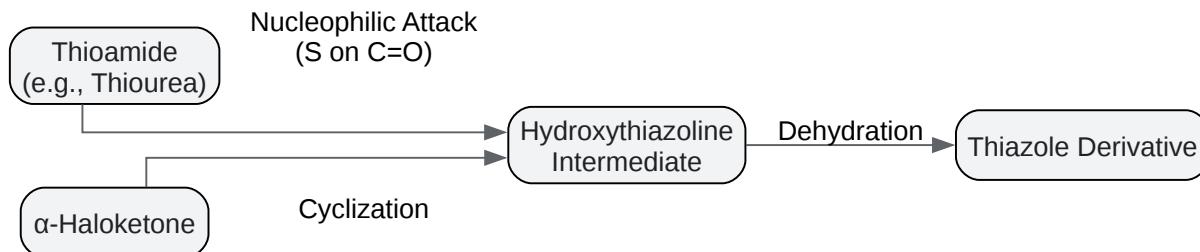
The Synthetic Foundation: Hantzsch Thiazole Synthesis

The most prevalent and versatile method for constructing the thiazole core is the Hantzsch synthesis, a condensation reaction between an α -halocarbonyl compound and a thioamide-containing reactant like thiourea or thiosemicarbazone.^{[3][5]} This method's reliability and tolerance for diverse functional groups make it a workhorse for generating libraries of thiazole derivatives for SAR studies.

Experimental Protocol: General Hantzsch Synthesis of 2-Amino-4-arylthiazoles

- Reactant Preparation: Dissolve thiourea (1.0 eq) in 20 mL of ethanol in a round-bottom flask.
- Addition: Add the desired α -bromoacetophenone derivative (1.0 eq) to the solution.
- Reaction: Reflux the mixture for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate will form.
- Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and then recrystallize from an appropriate solvent (e.g., ethanol or ethanol/water mixture) to yield the pure 2-amino-4-arylthiazole product.
- Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.[6]

Workflow: Hantzsch Thiazole Synthesis Mechanism



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Caption: Key SAR points for anticancer thiazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

- Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. [7]2. Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives (e.g., 1 to 200 μM) and a vehicle control (DMSO, <0.1%). Incubate for another 24-48 hours. [8][7]3. MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Live cells will metabolize the yellow MTT into purple formazan crystals.
- Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measurement: Read the absorbance at 570 nm using a microplate reader.
- Calculation: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using dose-response curve analysis.

Structure-Activity Relationship of Thiazole Derivatives as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. [9][10] Thiazole derivatives have shown significant promise, often targeting essential bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR). [9][11]

Comparative SAR Analysis

- Hybridization Strategy: A highly successful approach involves creating hybrid molecules by linking the thiazole scaffold to other bioactive heterocycles like pyrazoline, pyridine, or triazole. [9][11][12] This often leads to synergistic or enhanced activity.
- Aryl Substituents: The presence of a phenyl ring generally enhances antibacterial activity. [9] Para-substitution on this ring with moderately electron-withdrawing groups (e.g., -Cl, -NO₂, -OCH₃) has been shown to improve potency. [9][13]* Antifungal Activity: For antifungal applications, derivatives with polyoxygenated phenyl groups have demonstrated encouraging results. [9] Certain bisthiazole compounds, where two thiazole rings are joined by a hydrazone linker, have shown potency against *Aspergillus fumigatus* that is superior to the standard drug Amphotericin B. [3]* Amphiphilic Character: The thiazole ring possesses

both hydrophilic (N atom) and hydrophobic (S atom, carbon backbone) characteristics, which may facilitate its penetration of bacterial cell membranes. [13]

Quantitative Comparison: Antimicrobial Activity of Thiazole Derivatives

Compound Class	Key Structural Feature	Target Organism	MIC (µg/mL)	Reference
Thiazole-Pyrazoline Hybrid	Phenyl ring on pyrazoline	S. aureus	6.25	[9]
Thiazole-Pyrazoline Hybrid	Phenyl ring on pyrazoline	E. coli	6.25	[9]
Phenylacetamido-thiazole	2-phenylacetamido group	E. coli	1.56 - 6.25	[3]
Phenylacetamido-thiazole	2-phenylacetamido group	S. aureus	1.56 - 6.25	[3]
Bisthiazole-hydrazone	Two thiazole rings	A. fumigatus	0.03	[3]
4-(4-bromophenyl)-thiazol-2-amine	4-bromophenyl at C4	S. aureus	16.1 (µM)	[9]
Heteroaryl Thiazole	Sulfonamide group	T. viride	60	[14]

Note: MIC is the Minimum Inhibitory Concentration.

SAR Summary: Antimicrobial Thiazoles

Caption: Key SAR strategies for antimicrobial thiazoles.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for assessing antimicrobial potency.

- Preparation: Prepare a two-fold serial dilution of the thiazole compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
- Inoculation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Controls: Include a positive control (medium with inoculum, no drug) and a negative control (medium only).
- Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
- Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [\[12\]](#)[\[14\]](#)

Structure-Activity Relationship of Thiazole Derivatives as Anti-inflammatory Agents

Chronic inflammation is implicated in numerous diseases. Thiazole derivatives can mitigate the inflammatory response primarily by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for producing pro-inflammatory mediators like prostaglandins and leukotrienes. [\[15\]](#)[\[16\]](#)

Comparative SAR Analysis

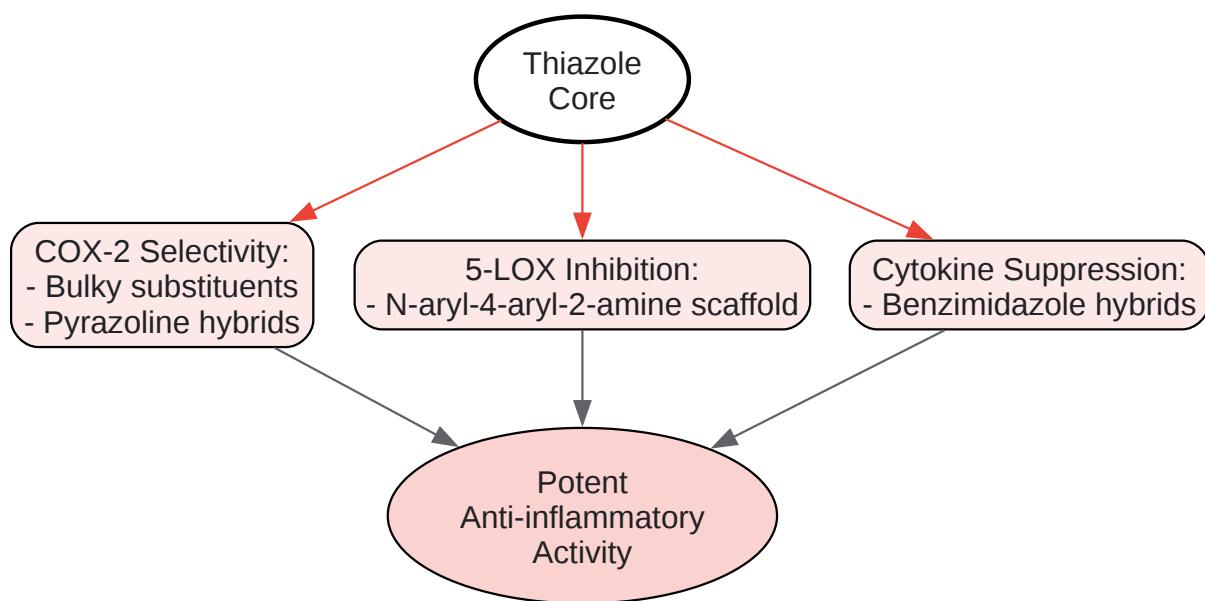
- COX-2 Selectivity: A major goal in designing anti-inflammatory drugs is to achieve selective inhibition of COX-2 over COX-1 to minimize gastrointestinal side effects. The introduction of bulky substituents and specific heterocyclic rings (e.g., pyrazoline) attached to the thiazole core has been shown to confer COX-2 selectivity. [\[15\]](#)* 5-LOX Inhibition: The N-aryl-4-aryl-1,3-thiazole-2-amine scaffold has proven effective for targeting 5-LOX. SAR studies revealed that N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was a particularly potent

inhibitor. [15]* Inhibition of Cytokine Release: Molecular hybridization, such as combining thiazole with benzimidazole, has produced compounds that effectively inhibit the release of pro-inflammatory cytokines like TNF- α and IL-6 from LPS-stimulated cells. [17][18]

Quantitative Comparison: Anti-inflammatory Activity of Thiazole Derivatives

Compound ID	Key Structural Feature	Target	Activity	Reference
Compound 25	Benzimidazothiazole	COX-1	$IC_{50} = 0.044 \mu M$	[16]
Compound 25	Benzimidazothiazole	COX-2	$IC_{50} = 4.52 nM$	[16]
Compound 3a	N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)	5-LOX	$IC_{50} = 127 nM$	[15]
Compound 4	1-(thiazol-2-yl)-3,5-di(hetero)aryl-2-pyrazoline	COX-1	$IC_{50} = 29.60 \mu M$	[15]
Compound 13b	Indole-2-formamide benzimidazole[2,1-b]thiazole	Pro-inflammatory cytokines (NO, IL-6, TNF- α)	Potent Inhibition	[17]

SAR Summary: Anti-inflammatory Thiazoles



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Caption: Key SAR features for anti-inflammatory thiazoles.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a classic in vivo model to assess the acute anti-inflammatory activity of a compound.

- Animal Model: Use male Sprague-Dawley rats (150-200g).
- Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose (e.g., 50 mg/kg) one hour before the carrageenan injection. A control group receives the vehicle, and a reference group receives a standard drug like Indomethacin.
- Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
- Measurement: Measure the paw volume using a plethysmometer immediately before the injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

- Calculation: The percentage inhibition of edema is calculated for each group relative to the control group, indicating the anti-inflammatory activity. [15][16]

Conclusion and Future Perspectives

The thiazole scaffold is a remarkably versatile and enduring platform in medicinal chemistry. This guide has demonstrated that through rational structural modifications, thiazole derivatives can be optimized for potent and often selective activity against cancerous, microbial, and inflammatory targets.

Key Takeaways:

- Anticancer SAR: Activity is heavily influenced by substitutions at the C2 and C4 positions, with C4-aryl groups bearing electron-withdrawing substituents being a recurring motif for high potency.
- Antimicrobial SAR: A hybridization strategy, combining the thiazole ring with other heterocycles, is a powerful method for enhancing the antimicrobial spectrum and potency.
- Anti-inflammatory SAR: Achieving selectivity, particularly for COX-2, is a primary goal. This is often accomplished by introducing steric bulk and specific ring systems to modulate binding affinity.

Future research will likely focus on developing thiazole derivatives as multi-target agents, a promising strategy for complex diseases like cancer. [1] Furthermore, refining the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these potent compounds will be crucial for translating them from promising leads into clinically effective therapeutics.

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